molecular formula C10H9FO B115239 1-[4-(1-Fluoroethenyl)phenyl]ethanone CAS No. 157437-39-3

1-[4-(1-Fluoroethenyl)phenyl]ethanone

Cat. No. B115239
CAS RN: 157437-39-3
M. Wt: 164.18 g/mol
InChI Key: HOXKLYUWYXSHNF-UHFFFAOYSA-N
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Description

1-[4-(1-Fluoroethenyl)phenyl]ethanone, also known as FPE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of aryl ketones and has a molecular weight of 196.21 g/mol. FPE has been studied for its potential applications in the field of neuroscience, as it is believed to have an impact on the activity of the brain.

Mechanism of Action

The mechanism of action of 1-[4-(1-Fluoroethenyl)phenyl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the transmission of signals between neurons, and its modulation can have an impact on synaptic plasticity.
Biochemical and Physiological Effects:
1-[4-(1-Fluoroethenyl)phenyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is involved in the strengthening of synaptic connections between neurons. 1-[4-(1-Fluoroethenyl)phenyl]ethanone has also been found to increase the release of glutamate, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(1-Fluoroethenyl)phenyl]ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 1-[4-(1-Fluoroethenyl)phenyl]ethanone. One area of interest is the development of new compounds that are based on 1-[4-(1-Fluoroethenyl)phenyl]ethanone and have improved properties. Another area of interest is the exploration of the potential therapeutic applications of 1-[4-(1-Fluoroethenyl)phenyl]ethanone and related compounds in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(1-Fluoroethenyl)phenyl]ethanone and its impact on synaptic plasticity.

Synthesis Methods

The synthesis of 1-[4-(1-Fluoroethenyl)phenyl]ethanone involves the reaction of 4-(1-fluoroethenyl)phenylboronic acid with ethanone in the presence of a palladium catalyst. This reaction leads to the formation of 1-[4-(1-Fluoroethenyl)phenyl]ethanone as a yellow solid with a melting point of 70-72°C.

Scientific Research Applications

1-[4-(1-Fluoroethenyl)phenyl]ethanone has been studied for its potential applications in the field of neuroscience. It has been found to have an impact on the activity of the brain, particularly in the areas of learning and memory. 1-[4-(1-Fluoroethenyl)phenyl]ethanone has been used in studies to explore the mechanisms of synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.

properties

CAS RN

157437-39-3

Product Name

1-[4-(1-Fluoroethenyl)phenyl]ethanone

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-[4-(1-fluoroethenyl)phenyl]ethanone

InChI

InChI=1S/C10H9FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3

InChI Key

HOXKLYUWYXSHNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=C)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=C)F

synonyms

Ethanone, 1-[4-(1-fluoroethenyl)phenyl]- (9CI)

Origin of Product

United States

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